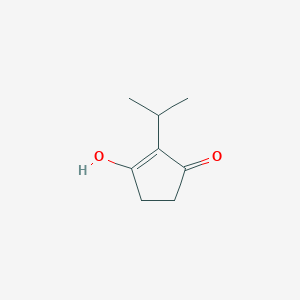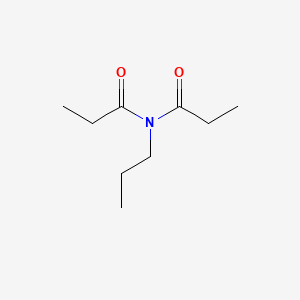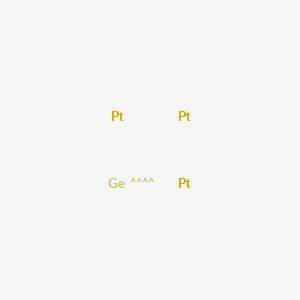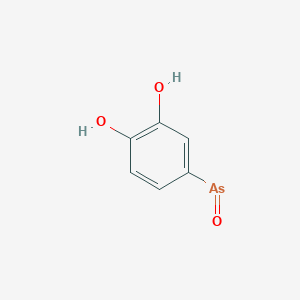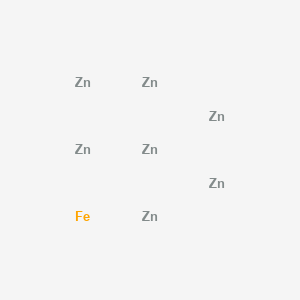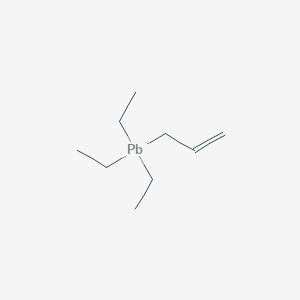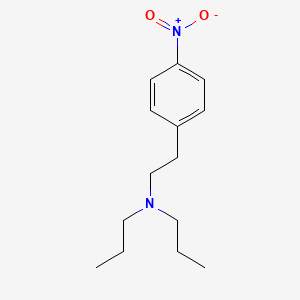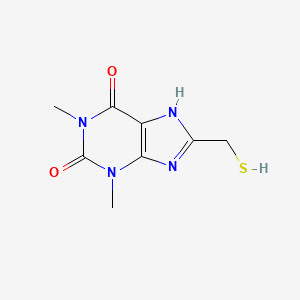
1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2S. It is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms.
Métodos De Preparación
The synthesis of 1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-formylchromones and 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This reaction typically requires specific reaction conditions, including the use of solvents and catalysts, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the sulfanylmethyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols . Substitution reactions may involve the replacement of the sulfanylmethyl group with other functional groups, resulting in the formation of diverse derivatives .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a valuable intermediate for the synthesis of various xanthine derivatives with potential pharmacological activities . In biology, this compound has been investigated for its cytotoxic and antioxidant properties, making it a promising candidate for the development of new chemotherapy agents . Additionally, its ability to selectively target tumor cells while exhibiting low toxicity towards non-tumor cells highlights its potential in cancer treatment .
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. As a xanthine derivative, it may act as an adenosine receptor antagonist, blocking the action of adenosine on its receptors . This inhibition can modulate various physiological processes, including neuronal firing and smooth muscle relaxation . Additionally, its cytotoxic effects on tumor cells may be attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .
Comparación Con Compuestos Similares
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione can be compared with other similar compounds, such as 1,3-dimethyl-8-phenylxanthine and 1,3-dimethyl-8-(quinuclid-3-yl)xanthine . While these compounds share a common xanthine core, their unique substituents confer distinct properties and activities. For instance, 1,3-dimethyl-8-phenylxanthine acts as an adenosine receptor antagonist, similar to this compound, but with different pharmacological profiles .
Propiedades
Número CAS |
6466-38-2 |
|---|---|
Fórmula molecular |
C8H10N4O2S |
Peso molecular |
226.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2S/c1-11-6-5(9-4(3-15)10-6)7(13)12(2)8(11)14/h15H,3H2,1-2H3,(H,9,10) |
Clave InChI |
QGVAUWIXMHZBST-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
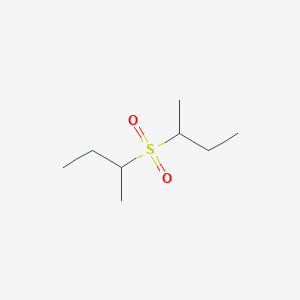

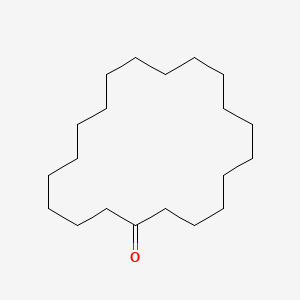
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

